molecular formula C18H6BF9 B12503254 Tris(2,4,6-trifluorophenyl)borane

Tris(2,4,6-trifluorophenyl)borane

Cat. No.: B12503254
M. Wt: 404.0 g/mol
InChI Key: HPKBFHDRGPIYAG-UHFFFAOYSA-N
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Description

Tris(2,4,6-trifluorophenyl)borane is a metal-free catalyst known for its extensive applications in hydroboration reactions. This compound has demonstrated efficiency in the hydroboration of various unsaturated reagents, including alkynes, aldehydes, and imines. Its ability to function under ambient conditions with low catalyst loading makes it a valuable tool for organic chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(2,4,6-trifluorophenyl)borane typically involves the reaction of boron trichloride with 2,4,6-trifluorophenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the process. The resulting product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The use of boron trichloride and 2,4,6-trifluorophenyl lithium remains the core of the production process .

Chemical Reactions Analysis

Types of Reactions: Tris(2,4,6-trifluorophenyl)borane primarily undergoes hydroboration reactions. It is effective in the 1,2-hydroboration of unsaturated reagents such as alkynes, aldehydes, and imines .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which tris(2,4,6-trifluorophenyl)borane exerts its effects involves the activation of boron-hydrogen bonds, facilitating the addition of boron to unsaturated carbon bonds. This process is highly efficient and selective, often proceeding with syn-hydroboration . The compound’s Lewis acidic nature plays a crucial role in its catalytic activity .

Comparison with Similar Compounds

  • Tris(3,5-bis(trifluoromethyl)phenyl)borane
  • Piers’ borane (HB(C6F5)2)
  • Tris(pentafluorophenyl)borane

Comparison: Tris(2,4,6-trifluorophenyl)borane stands out due to its ability to catalyze hydroboration reactions under ambient conditions with low catalyst loading. Its metal-free nature is a significant advantage over traditional transition-metal catalysts like rhodium, palladium, and platinum . Additionally, it offers a broader substrate scope compared to some of its analogs .

Properties

Molecular Formula

C18H6BF9

Molecular Weight

404.0 g/mol

IUPAC Name

tris(2,4,6-trifluorophenyl)borane

InChI

InChI=1S/C18H6BF9/c20-7-1-10(23)16(11(24)2-7)19(17-12(25)3-8(21)4-13(17)26)18-14(27)5-9(22)6-15(18)28/h1-6H

InChI Key

HPKBFHDRGPIYAG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1F)F)F)(C2=C(C=C(C=C2F)F)F)C3=C(C=C(C=C3F)F)F

Origin of Product

United States

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